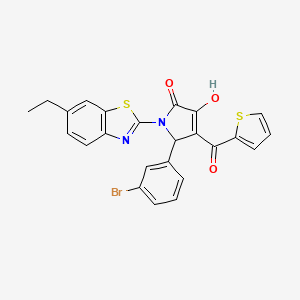![molecular formula C27H19BrN2O6S B12137603 (4E)-5-(3-bromophenyl)-4-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-1-(6-methoxy-1,3-benzothiazol-2-yl)pyrrolidine-2,3-dione](/img/structure/B12137603.png)
(4E)-5-(3-bromophenyl)-4-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-1-(6-methoxy-1,3-benzothiazol-2-yl)pyrrolidine-2,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“5-(3-bromophenyl)-4-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-1-(6-methoxy-1,3-benzothiazol-2-yl)pyrrolidine-2,3-dione” is a complex organic compound that features multiple functional groups, including bromophenyl, benzodioxin, benzothiazol, and pyrrolidine-dione. Compounds with such intricate structures are often of interest in various fields of scientific research due to their potential biological activities and applications in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, each targeting the formation of specific functional groups and the assembly of the overall structure. Typical synthetic routes may include:
Formation of the bromophenyl group: This could involve bromination of a phenyl precursor.
Construction of the benzodioxin ring: This might be achieved through cyclization reactions involving appropriate dihydroxy and methylene precursors.
Synthesis of the benzothiazol ring: This could involve the condensation of o-aminothiophenol with a suitable carbonyl compound.
Assembly of the pyrrolidine-dione core: This might involve cyclization reactions of amino acids or related precursors.
Industrial Production Methods
Industrial production of such a complex compound would require optimization of each synthetic step to ensure high yield and purity. This might involve:
Catalysis: Using catalysts to improve reaction efficiency.
Purification: Employing techniques like recrystallization, chromatography, and distillation.
Automation: Utilizing automated synthesis equipment to scale up production.
Análisis De Reacciones Químicas
Types of Reactions
The compound can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group.
Reduction: The bromophenyl group can be reduced to a phenyl group.
Substitution: The bromine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).
Reduction: Reagents like LiAlH4 (Lithium aluminium hydride) or H2/Pd (Hydrogen with palladium catalyst).
Substitution: Reagents like NaOH (Sodium hydroxide) or KCN (Potassium cyanide).
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of a dehalogenated product.
Substitution: Formation of a substituted phenyl derivative.
Aplicaciones Científicas De Investigación
Chemistry
Synthesis of Derivatives: Used as a precursor for synthesizing various derivatives with potential biological activities.
Catalysis: Employed in catalytic reactions to study reaction mechanisms.
Biology
Enzyme Inhibition: Investigated for its potential to inhibit specific enzymes.
Receptor Binding: Studied for its ability to bind to biological receptors.
Medicine
Drug Development: Explored as a lead compound for developing new pharmaceuticals.
Therapeutic Agents: Potential use as an anti-cancer, anti-inflammatory, or antimicrobial agent.
Industry
Material Science: Used in the development of new materials with unique properties.
Agriculture: Investigated for its potential use as a pesticide or herbicide.
Mecanismo De Acción
The mechanism of action of this compound would depend on its specific interactions with biological targets. Potential mechanisms include:
Enzyme Inhibition: Binding to the active site of enzymes and inhibiting their activity.
Receptor Modulation: Interacting with cell surface receptors and modulating signal transduction pathways.
DNA Intercalation: Inserting between DNA base pairs and disrupting replication and transcription processes.
Comparación Con Compuestos Similares
Similar Compounds
- 5-(3-chlorophenyl)-4-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-1-(6-methoxy-1,3-benzothiazol-2-yl)pyrrolidine-2,3-dione
- 5-(3-fluorophenyl)-4-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-1-(6-methoxy-1,3-benzothiazol-2-yl)pyrrolidine-2,3-dione
Uniqueness
- Bromine Substitution : The presence of a bromine atom can significantly alter the compound’s reactivity and biological activity compared to its chloro or fluoro analogs.
- Hydroxy Group : The hydroxy group in the benzodioxin ring can participate in hydrogen bonding, affecting the compound’s solubility and interaction with biological targets.
This outline provides a comprehensive overview of the compound based on general knowledge of similar organic compounds. For specific details, further research and experimental data would be required.
Propiedades
Fórmula molecular |
C27H19BrN2O6S |
|---|---|
Peso molecular |
579.4 g/mol |
Nombre IUPAC |
(4E)-5-(3-bromophenyl)-4-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-1-(6-methoxy-1,3-benzothiazol-2-yl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C27H19BrN2O6S/c1-34-17-6-7-18-21(13-17)37-27(29-18)30-23(14-3-2-4-16(28)11-14)22(25(32)26(30)33)24(31)15-5-8-19-20(12-15)36-10-9-35-19/h2-8,11-13,23,31H,9-10H2,1H3/b24-22+ |
Clave InChI |
QXKVWGXGEMNDAN-ZNTNEXAZSA-N |
SMILES isomérico |
COC1=CC2=C(C=C1)N=C(S2)N3C(/C(=C(/C4=CC5=C(C=C4)OCCO5)\O)/C(=O)C3=O)C6=CC(=CC=C6)Br |
SMILES canónico |
COC1=CC2=C(C=C1)N=C(S2)N3C(C(=C(C4=CC5=C(C=C4)OCCO5)O)C(=O)C3=O)C6=CC(=CC=C6)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![9-Bromo-2-(4-ethoxyphenyl)-5-(4-propoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B12137520.png)
![3-{(Z)-[3-(butan-2-yl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[4-(2-fluorophenyl)piperazin-1-yl]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12137528.png)
![3-chloro-N-[3-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]quinoxalin-2-yl]benzenesulfonamide](/img/structure/B12137531.png)

![6-(4-oxoquinazolin-3(4H)-yl)-N-[4-(trifluoromethoxy)phenyl]hexanamide](/img/structure/B12137540.png)
![3-Propyl-1,2,3,4-tetrahydro[1,3,5]triazino[1,2-a]benzimidazole](/img/structure/B12137551.png)
![N-[4-(dimethylamino)phenyl]-2-{[4-ethyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12137552.png)
![N-(6-ethyl-2-methylphenyl)-2-[4-(2-furylmethyl)-5-(2-pyridyl)(1,2,4-triazol-3-ylthio)]acetamide](/img/structure/B12137556.png)
![(5Z)-3-(1,1-dioxothiolan-3-yl)-5-[[3-(4-ethoxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B12137564.png)

![1-[2-(Diethylamino)ethyl]-3-hydroxy-4-[(7-methoxybenzo[d]furan-2-yl)carbonyl]-5-(4-methoxyphenyl)-3-pyrrolin-2-one](/img/structure/B12137592.png)
![(2E,5Z)-5-(4-fluorobenzylidene)-2-{[3-(trifluoromethyl)phenyl]imino}-1,3-thiazolidin-4-one](/img/structure/B12137617.png)

![9-methyl-3-{(Z)-[3-(2-methylpropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(4-phenylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12137629.png)
